molecular formula C9H8BrFO2 B2724374 4-Bromo-2-ethoxy-6-fluorobenzaldehyde CAS No. 1638951-93-5

4-Bromo-2-ethoxy-6-fluorobenzaldehyde

Cat. No. B2724374
CAS RN: 1638951-93-5
M. Wt: 247.063
InChI Key: PCVSUPHHCNMYTQ-UHFFFAOYSA-N
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Description

4-Bromo-2-ethoxy-6-fluorobenzaldehyde is a chemical compound with the molecular formula C9H8BrFO2 . It is used in the preparation of 2-functionalized aromatic monoaldehydes, via reaction with different secondary amines and phenol .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-ethoxy-6-fluorobenzaldehyde consists of a benzene ring substituted with bromo, ethoxy, fluoro, and aldehyde functional groups . The exact positions of these substituents can be determined by the numbering in the compound’s name.


Physical And Chemical Properties Analysis

4-Bromo-2-ethoxy-6-fluorobenzaldehyde is a solid compound . Its melting point is between 58-62 °C . The compound has a molecular weight of 247.0610232 .

Scientific Research Applications

Organic Synthesis and Characterization

Researchers have developed synthetic pathways for creating complex molecules from bromo-fluoro substituted benzaldehydes, showcasing their utility in creating new chemical entities with potential application in medicinal chemistry and material science. For instance, synthesis and characterization of fluorinated benzothiazepines and pyrazolines were reported, where bromo-fluoro benzaldehydes served as key intermediates, highlighting their role in generating novel compounds with potential therapeutic applications (Jagadhani, Kundlikar, & Karale, 2015).

Probe Design for Biological Applications

Fluorinated and brominated benzaldehydes have been utilized in the design of chemosensors and probes for detecting ions and molecules in biological systems. A study demonstrated the use of a bromo-hydroxybenzaldehyde derivative in creating a multifunctional probe capable of detecting various ions and molecules in living cells and zebrafishes, illustrating the compound's potential in environmental and biological monitoring (Zhao et al., 2019).

Spectroscopy and Computational Studies

Investigations into the molecular structure and properties of bromo-fluoro benzaldehydes using techniques like X-ray diffraction and vibrational spectroscopy, complemented by computational methods, provide deep insights into their chemical behavior and potential applications. For example, the crystal structure and vibrational spectra of 2-fluoro-4-bromobenzaldehyde were explored, offering valuable information on the molecular conformation and stability of such compounds (Tursun et al., 2015).

Safety and Hazards

4-Bromo-2-ethoxy-6-fluorobenzaldehyde is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

4-bromo-2-ethoxy-6-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-2-13-9-4-6(10)3-8(11)7(9)5-12/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVSUPHHCNMYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)Br)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethoxy-6-fluorobenzaldehyde

CAS RN

1638951-93-5
Record name 4-bromo-2-ethoxy-6-fluorobenzaldehyde
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